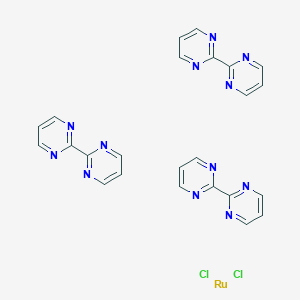
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride is a coordination compound that has garnered significant interest in the field of chemistry due to its unique properties and applications. This compound consists of a ruthenium ion coordinated with three 2,2-bipyrimidine ligands and two chloride ions. It is known for its stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2-bipyrimidine)ruthenium(II) Dichloride typically involves the reaction of ruthenium chloride with 2,2-bipyrimidine in the presence of a suitable reducing agent. One common method involves dissolving ruthenium chloride in water and adding 2,2-bipyrimidine. The mixture is then heated under reflux conditions, and a reducing agent such as sodium phosphinate is added to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and suitable solvents to facilitate the exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tris(2,2-bipyrimidine)ruthenium(II) Dichloride involves its ability to undergo electron transfer reactions. The compound can absorb light and enter an excited state, which can then participate in redox reactions. This property makes it useful as a photosensitizer in various applications. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy or interacting with biological molecules in bioimaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2-bipyridyl)ruthenium(II) Dichloride: This compound is similar in structure but uses 2,2-bipyridyl ligands instead of 2,2-bipyrimidine.
Tris(2,2-bipyridine)ruthenium(II) Hexafluorophosphate: Another similar compound with hexafluorophosphate as the counterion.
Uniqueness
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride is unique due to its specific ligand structure, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring precise control of electron transfer and luminescence.
Eigenschaften
Molekularformel |
C24H18Cl2N12Ru |
|---|---|
Molekulargewicht |
646.5 g/mol |
IUPAC-Name |
dichlororuthenium;2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
DVHNMJRXSLLELA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

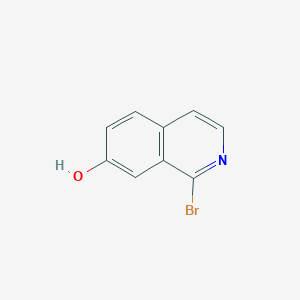
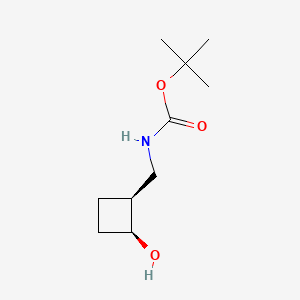
![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
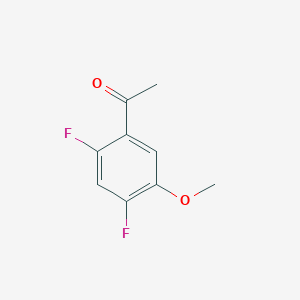
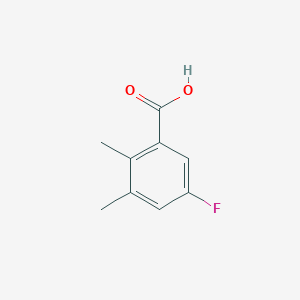
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)



